Trifluoromethylacetylene methyl alcohol
Description
Trifluoromethylacetylene methyl alcohol (CF₃C≡CCH₂OH) is a fluorinated alcohol synthesized via the sodium methoxide-catalyzed addition of methanol to trifluoromethylacetylene (CF₃C≡CH). This reaction proceeds predominantly via trans addition (>97% stereoselectivity), yielding the thermodynamically stable trans isomer as the kinetic product . The compound’s structure features a trifluoromethyl group adjacent to an acetylene moiety, conferring unique electronic properties that influence its reactivity and stability.
Properties
CAS No. |
128496-66-2 |
|---|---|
Molecular Formula |
C19H21F3O2 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
(4bR,7R,8aR)-7-methyl-7-[(1R)-4,4,4-trifluoro-1-hydroxybut-2-ynyl]-5,6,8,8a,9,10-hexahydro-4bH-phenanthren-2-ol |
InChI |
InChI=1S/C19H21F3O2/c1-18(17(24)7-9-19(20,21)22)8-6-16-13(11-18)3-2-12-10-14(23)4-5-15(12)16/h4-5,10,13,16-17,23-24H,2-3,6,8,11H2,1H3/t13-,16-,17+,18-/m1/s1 |
InChI Key |
GCEHLIQGBSTENM-NKGKWGDASA-N |
SMILES |
CC1(CCC2C(C1)CCC3=C2C=CC(=C3)O)C(C#CC(F)(F)F)O |
Isomeric SMILES |
C[C@]1(CC[C@@H]2[C@@H](C1)CCC3=C2C=CC(=C3)O)[C@H](C#CC(F)(F)F)O |
Canonical SMILES |
CC1(CCC2C(C1)CCC3=C2C=CC(=C3)O)C(C#CC(F)(F)F)O |
Synonyms |
TFMAMA trifluoromethylacetylene methyl alcohol |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Tables
Table 1: Reaction Conditions and Outcomes
| Compound | Catalyst | Temperature | Yield (%) | Stereoselectivity | Reference |
|---|---|---|---|---|---|
| Trifluoromethylacetylene methyl alcohol | NaOMe | Ambient | >97 | Trans | |
| Hexafluoro-2-butyne-derived alcohol | NaOMe or Et₃N | Ambient | >97 | Trans |
Table 2: Application Comparison
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